molecular formula C12H15NO3S B2494519 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid CAS No. 757220-97-6

2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid

Cat. No.: B2494519
CAS No.: 757220-97-6
M. Wt: 253.32
InChI Key: GTTGITHVHWSZFT-UHFFFAOYSA-N
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Description

2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid is an organic compound with the molecular formula C12H15NO3S This compound is characterized by the presence of a sulfanyl group attached to a propanoic acid moiety, along with a 4-methylphenyl group linked through a carbamoyl methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-methylphenyl isocyanate with a suitable amine to form the carbamoyl intermediate.

    Thioether Formation: The carbamoyl intermediate is then reacted with a thiol compound under basic conditions to form the thioether linkage.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include:

    Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid: Similar structure with an acetic acid moiety instead of propanoic acid.

    2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.

Uniqueness

2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(4-methylanilino)-2-oxoethyl]sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-8-3-5-10(6-4-8)13-11(14)7-17-9(2)12(15)16/h3-6,9H,7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTGITHVHWSZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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